4-(Carboxymethoxy)benzoic acid

Description

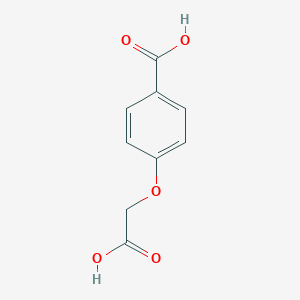

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(carboxymethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABJFIBQJFPXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172969 | |

| Record name | 4-(Carboxymethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19360-67-9 | |

| Record name | 4-(Carboxymethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19360-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Carboxymethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019360679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19360-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Carboxymethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(carboxymethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(CARBOXYMETHOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHH3DSV8ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

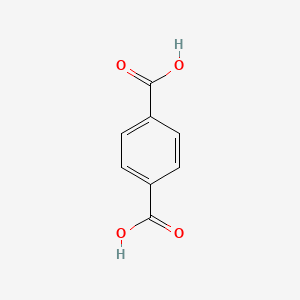

4-(Carboxymethoxy)benzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Carboxymethoxy)benzoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CMBA), a bifunctional aromatic carboxylic acid. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of this versatile molecule. This document details its structural features, physicochemical properties, synthesis via Williamson ether synthesis, and comprehensive spectral analysis. Furthermore, it explores the reactivity of CMBA and its emerging applications as a linker in drug delivery systems and for the construction of metal-organic frameworks (MOFs). Detailed experimental protocols for its synthesis and characterization are also provided to facilitate its practical application in a laboratory setting.

Introduction

This compound, also known as 4-carboxyphenoxyacetic acid, is an organic compound featuring a benzoic acid core functionalized with a carboxymethoxy group at the para position. This unique structure, possessing two carboxylic acid moieties with different acidities and a linking ether group, makes it a valuable building block in various fields of chemical synthesis, particularly in the design of functional molecules and materials.

The presence of two distinct carboxylic acid groups allows for selective chemical modifications, enabling its use as a versatile linker molecule. In the realm of drug development, such linkers are crucial for conjugating active pharmaceutical ingredients (APIs) to targeting moieties or for developing controlled-release formulations.[1] Moreover, its rigid aromatic backbone and coordinating carboxylate groups make it an excellent candidate for the construction of highly ordered crystalline materials such as metal-organic frameworks (MOFs).

This guide aims to provide a detailed technical resource on the core chemical properties of this compound, offering insights into its synthesis, characterization, and potential applications, thereby supporting its use in advanced research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for predicting its behavior in various systems.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Carboxyphenoxyacetic acid, p-Carboxyphenoxyacetic acid | [2] |

| CAS Number | 19360-67-9 | [2][3] |

| Molecular Formula | C₉H₈O₅ | [2][3] |

| Molecular Weight | 196.16 g/mol | [2] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 280-284 °C | [4] |

| Boiling Point | Decomposes before boiling at atmospheric pressure | [5] |

Solubility Profile

-

Water: Sparingly soluble in cold water, with increased solubility in hot water. The solubility is pH-dependent, increasing significantly in alkaline solutions due to the deprotonation of the carboxylic acid groups.

-

Alcohols (Methanol, Ethanol): Generally soluble, especially with heating.

-

Ethers (Diethyl ether, THF): Sparingly soluble.

-

Ketones (Acetone): Soluble.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Sparingly soluble.

-

Aprotic Polar Solvents (DMSO, DMF): Soluble.

The poor solubility in water can be attributed to the strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid state, which is difficult for water to disrupt.[6]

Acidity (pKa)

The benzoic acid moiety will have a pKa similar to that of benzoic acid itself (pKa ≈ 4.2). The carboxymethoxy group, being an electron-withdrawing group through its ether oxygen, will slightly increase the acidity of the benzoic acid proton. The acetic acid moiety will have a pKa closer to that of acetic acid (pKa ≈ 4.76), but it will be influenced by the electron-withdrawing nature of the phenoxy group.

Predicted pKa Values:

-

pKa₁ (Benzoic acid proton): ~ 3.5 - 4.0

-

pKa₂ (Acetic acid proton): ~ 4.0 - 4.5

These values indicate that both carboxylic acids are weakly acidic and will be deprotonated at neutral pH.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of a phenoxide with an α-halo acid.[7] In this case, 4-hydroxybenzoic acid is reacted with chloroacetic acid in the presence of a base.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis.[8]

Materials:

-

4-Hydroxybenzoic acid

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

Procedure:

-

Preparation of the Sodium Phenoxide: In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 100 mL of a 2 M aqueous solution of sodium hydroxide. This will form the sodium salt of 4-hydroxybenzoic acid in situ.

-

Reaction with Chloroacetic Acid: To the solution from step 1, add 9.45 g (0.1 mol) of chloroacetic acid.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours with continuous stirring.

-

Cooling and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully and slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2. A white precipitate of this compound will form.

-

Isolation of the Product: Cool the mixture in an ice bath to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Purification: The crude product can be purified by recrystallization from hot water or a mixed solvent system such as ethanol/water to yield a white crystalline solid.

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts based on the analysis of similar compounds.[9][10][11][12][13][14][15]

¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 2H | -COOH (Carboxylic acid protons) |

| ~7.90 | d | 2H | Ar-H (ortho to -COOH) |

| ~7.05 | d | 2H | Ar-H (ortho to -OCH₂) |

| ~4.75 | s | 2H | -O-CH₂-COOH |

¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | -O-CH₂-C OOH |

| ~167.0 | Ar-C OOH |

| ~161.0 | Ar-C (ipso to -OCH₂) |

| ~131.5 | Ar-CH (ortho to -COOH) |

| ~123.0 | Ar-C (ipso to -COOH) |

| ~115.0 | Ar-CH (ortho to -OCH₂) |

| ~65.0 | -O-C H₂-COOH |

Caption: Predicted ¹H and ¹³C NMR data for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule.[16]

Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 (strong, sharp) | C=O stretch | Carboxylic acid |

| ~1605, ~1510 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~920 (broad) | O-H bend | Carboxylic acid dimer |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 196.04

-

Key Fragments:

-

m/z = 151 ([M - COOH]⁺)

-

m/z = 137 ([M - CH₂COOH]⁺)

-

m/z = 121 ([M - COOH - OCH₂]⁺)

-

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a versatile molecule in organic synthesis and materials science.

Reactivity

-

Esterification: Both carboxylic acid groups can undergo esterification reactions with alcohols under acidic conditions. Selective esterification may be possible by exploiting the slight difference in reactivity between the aromatic and aliphatic carboxylic acids.[17][18]

-

Amide Formation: The carboxylic acid groups can be converted to acid chlorides or activated with coupling reagents to form amides with amines.[17]

-

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI.

-

Coordination Chemistry: The carboxylate groups can coordinate to metal ions to form metal-organic frameworks (MOFs) or other coordination polymers.

Applications in Drug Development

The structure of this compound makes it an attractive linker molecule in drug delivery systems.

-

Prodrugs: One of the carboxylic acid groups can be attached to a drug molecule, while the other can be used to modify solubility or attach to a targeting group.

-

Linkers for Antibody-Drug Conjugates (ADCs): The dicarboxylic acid structure can serve as a scaffold to connect an antibody to a cytotoxic payload. The ether linkage provides stability, while the carboxylic acid groups offer handles for conjugation.[1]

-

Drug-Eluting Stents: As a component of a polymer matrix, the carboxylic acid groups can be used to attach drugs to the surface of a stent for controlled release.

Applications in Materials Science

-

Metal-Organic Frameworks (MOFs): this compound can act as an organic linker to construct porous MOFs. The resulting materials can have applications in gas storage, separation, and catalysis.

-

Polymers: It can be used as a monomer in the synthesis of polyesters and polyamides, imparting specific properties due to its rigid aromatic core and flexible ether linkage.[17]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile bifunctional molecule with significant potential in both academic research and industrial applications. Its well-defined structure, combined with the reactivity of its two carboxylic acid groups and the stability of the ether linkage, makes it an ideal building block for the synthesis of complex molecules and advanced materials. This technical guide provides a solid foundation of its chemical properties, synthesis, and characterization, which should empower researchers and developers to effectively utilize this compound in their work, particularly in the promising fields of drug delivery and materials science.

References

- Longdom Publishing. (n.d.). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Longdom Publishing SL.

- ResearchGate. (n.d.). FT-IR spectrum of this compound. ResearchGate.

- The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry.

- SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- PubChem. (n.d.). This compound. PubChem.

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- The Chemist's Den. (2020, August 8). 111. Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids [Video]. YouTube.

- Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). 1 Quantifying acidity in heterogeneous systems: biphasic pKa values.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal.

- SpectraBase. (n.d.). 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. (1999, May 1).

- Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PMC.

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved from [https://www.docbrown.info/page06/13C-NMR/13Cn benzoicacid.htm]([Link] benzoicacid.htm)

- Reddit. (2025, November 23). Ether VS carboxylic acid reactivity. Reddit.

- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (n.d.). PubMed.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 19360-67-9. Matrix Fine Chemicals.

- The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (n.d.). MDPI.

- ResearchGate. (2025, December 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. ResearchGate.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Doc Brown's Chemistry.

- Infinity Learn. (n.d.). The pKa value of Benzoic acid is 4.19, whereas pKa of 4–methoxybenzoic acid is. Infinity Learn.

- Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).

- ResearchGate. (2025, February). The research progress on the esterification reaction of dicarboxylic acids. ResearchGate.

- CAS Common Chemistry. (n.d.). This compound. CAS Common Chemistry.

- SIELC Technologies. (2018, May 16). This compound. SIELC Technologies.

- ResearchGate. (2025, August 6). The thermal decomposition of benzoic acid. ResearchGate.

- Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. (n.d.). MDPI.

- ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate.

- ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. ResearchGate.

- Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. Reddit.

- 4-hydroxybenzoic Acid - mVOC 4.0. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C9H8O5 | CID 88024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 19360-67-9 [matrix-fine-chemicals.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives | Semantic Scholar [semanticscholar.org]

- 6. reddit.com [reddit.com]

- 7. PubChemLite - this compound (C9H8O5) [pubchemlite.lcsb.uni.lu]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. rsc.org [rsc.org]

- 10. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. researchgate.net [researchgate.net]

- 17. longdom.org [longdom.org]

- 18. m.youtube.com [m.youtube.com]

4-(Carboxymethoxy)benzoic acid IUPAC name

An In-depth Technical Guide to 4-(Carboxymethoxy)benzoic Acid

Topic: this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, also known by its synonym 4-carboxyphenoxyacetic acid, is a bifunctional organic compound of significant interest in materials science and medicinal chemistry. Its structure, featuring both a benzoic acid and an acetic acid moiety linked by an ether bond, makes it an exceptionally versatile building block. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its critical applications, particularly as a linker in the formation of Metal-Organic Frameworks (MOFs) for drug delivery systems, and outlines essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers and developers leveraging this compound in advanced applications.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical compound is foundational to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. Its structure consists of a benzoic acid core where the carboxyl group is at position 1, and a carboxymethoxy group (-O-CH₂-COOH) is attached to the benzene ring at position 4.

The molecule's dual carboxylic acid groups, with different pKa values, allow it to act as a dicarboxylic acid linker, capable of forming coordination bonds with metal ions at two distinct points. This bifunctionality is the cornerstone of its utility in constructing complex supramolecular structures.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Carboxyphenoxyacetic acid, p-Carboxyphenoxyacetic acid | [1] |

| CAS Number | 19360-67-9 | [2][3] |

| Molecular Formula | C₉H₈O₅ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][4] |

| Appearance | White crystalline solid | [5] |

| SMILES | C1=CC(=CC=C1C(=O)O)OCC(=O)O | [1][2] |

| InChIKey | LABJFIBQJFPXHZ-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the reaction of the phenoxide of 4-hydroxybenzoic acid with an α-halo acid, typically chloroacetic acid, under basic conditions. The base is crucial as it deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that can then attack the electrophilic carbon of chloroacetic acid.

General Synthesis Workflow

The diagram below outlines the logical flow of the synthesis and subsequent purification of this compound.

Sources

4-(Carboxymethoxy)benzoic acid molecular weight

An In-depth Technical Guide to 4-(Carboxymethoxy)benzoic acid: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. It delves into the core physicochemical properties, provides validated methodologies for its synthesis and analysis, and explores its applications as a versatile chemical building block. The information presented herein is grounded in established scientific principles and supported by authoritative sources to ensure technical accuracy and practical utility.

Core Compound Profile and Physicochemical Properties

This compound, also known as 4-carboxyphenoxyacetic acid, is a bifunctional organic compound featuring two carboxylic acid groups and a central phenoxy ether structure.[1] This unique arrangement of rigid aromatic and flexible ether components makes it a valuable intermediate in the synthesis of more complex molecules, including polymers and metal-organic frameworks (MOFs).[2][3][4] Its molecular formula is C₉H₈O₅.[5]

The presence of two distinct acidic protons and the ability of the carboxyl groups to engage in coordination chemistry are central to its utility in materials science and medicinal chemistry.[2][6]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 196.16 g/mol | [1][7] |

| Molecular Formula | C₉H₈O₅ | [5][8] |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 19360-67-9 | [1][5][9] |

| Appearance | Solid, typically a powder | [10] |

| Synonyms | 4-Carboxyphenoxyacetic acid, p-Carboxyphenoxyacetic acid | [1] |

| SMILES | C1=CC(=CC=C1C(=O)O)OCC(=O)O | [1][9] |

| InChIKey | LABJFIBQJFPXHZ-UHFFFAOYSA-N | [1][5] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloalkane by a phenoxide. In this case, the phenoxide of 4-hydroxybenzoic acid reacts with an α-halo acid, such as chloroacetic acid.

Causality of Experimental Design:

-

Choice of Base: A strong base, such as sodium hydroxide, is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid. This creates the highly nucleophilic phenoxide ion necessary to attack the electrophilic carbon of chloroacetic acid. An excess of base is used to also neutralize the carboxylic acid groups, ensuring the phenoxide is the primary active nucleophile.

-

Reaction Conditions: The reaction is typically heated to overcome the activation energy of the substitution reaction, ensuring a reasonable reaction rate.

-

Purification by Acidification and Recrystallization: After the reaction, the product exists as a disodium salt. Acidification with a strong acid like HCl protonates both carboxylate groups, causing the neutral this compound to precipitate from the aqueous solution due to its lower solubility. Recrystallization from a suitable solvent, such as water or an ethanol/water mixture, is a standard and effective method for purifying solid organic compounds by removing unreacted starting materials and side products.

Experimental Protocol: Synthesis

-

Preparation of Sodium 4-hydroxybenzoate: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzoic acid in an aqueous solution containing two equivalents of sodium hydroxide.

-

Nucleophilic Addition: To this solution, add a slight excess (1.1 equivalents) of chloroacetic acid.

-

Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup - Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it by slow addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.

-

Isolation: Isolate the crude solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

-

Purification: Recrystallize the crude product from hot water or an ethanol-water mixture to yield the purified this compound. Dry the final product in a vacuum oven.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization for Structural Verification

To confirm the identity and purity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the final compound and for tracking reaction progress. A reverse-phase method is typically employed.[11]

Protocol: Purity Analysis by RP-HPLC

-

System Preparation: Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid or formic acid.[11] Phosphoric acid is suitable for standard UV detection, while formic acid should be used for Mass Spectrometry (MS) compatible applications.[11]

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Set the UV detector to a wavelength where the analyte exhibits strong absorbance, determined by a UV-Vis scan (e.g., 254 nm).

-

-

Data Analysis: A pure sample should exhibit a single major peak at a characteristic retention time. Purity is calculated based on the area percentage of the main peak.

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum is used to identify the key functional groups.[12] The spectrum of this compound will show a broad O-H stretching band for the carboxylic acid groups (~2500-3300 cm⁻¹), sharp C=O stretching bands for the carboxylic acids (~1700 cm⁻¹), and C-O stretching bands for the ether linkage (~1250 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information.[1][13] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the -OCH₂- group, and the acidic protons of the carboxyl groups.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1][13] The technique will show a molecular ion peak corresponding to the exact mass of this compound (196.037 g/mol ).[1]

Caption: Analytical workflow for compound characterization.

Applications in Research and Drug Development

While direct therapeutic applications are not widely documented, the true value of this compound lies in its role as a versatile building block or "linker" in the construction of larger, functional molecules.[2][4]

-

Polymer Synthesis: The two carboxylic acid groups can participate in polymerization reactions (e.g., with diamines to form polyamides or with diols to form polyesters). The rigid aromatic core and the flexible ether linkage can impart desirable properties like thermal stability and improved processability to the resulting polymers.[3]

-

Metal-Organic Frameworks (MOFs): As a dicarboxylic acid, it is an ideal candidate for a linker molecule in the synthesis of MOFs.[2] The carboxylate groups coordinate with metal ions to form the nodes of a porous framework, creating materials with high surface areas suitable for applications in gas storage, catalysis, and controlled drug delivery.[2]

-

Pharmaceutical Synthesis: Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry.[6][14] This compound provides a rigid core that can be further functionalized at its acid groups to create libraries of new chemical entities for screening as potential therapeutic agents.[3] The biogenesis of natural products often involves benzoic acid precursors, highlighting its importance in creating biologically active molecules.[15]

Caption: Key application areas for this compound.

Safety and Handling

This compound is classified as an irritant.[1] Proper handling procedures are essential to ensure laboratory safety.

Table 2: GHS Hazard Information and Recommended Precautions

| Hazard Statement | GHS Code | Precautionary Measures | Source(s) |

| Causes skin irritation | H315 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1][10][16] |

| Causes serious eye irritation | H319 | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][10][16] |

| May cause respiratory irritation | H335 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [10][16] |

| Harmful if swallowed | H302 | P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. | [1][16] |

Always consult the full Safety Data Sheet (SDS) before handling this chemical.[10][16][17] Engineering controls, such as a chemical fume hood, should be used when working with the solid powder to avoid inhalation.

Conclusion

This compound is a well-defined chemical compound with a precise molecular weight of 196.16 g/mol .[1][7] Its synthesis via Williamson etherification is straightforward, and its purity can be reliably assessed using standard analytical techniques like HPLC. The true scientific value of this molecule is realized in its application as a bifunctional linker, enabling the rational design and synthesis of advanced polymers, metal-organic frameworks, and novel pharmaceutical intermediates. Adherence to established safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for its effective use in a research and development setting.

References

- This compound | CAS 19360-67-9 - Matrix Fine Chemicals.

- This compound | C9H8O5 | CID 88024 - PubChem.

- This compound - SIELC Technologies. SIELC Technologies. [Link]

- This compound. J&K Scientific. [Link]

- SAFETY DATA SHEET - National Institute of Standards and Technology. NIST. [Link]

- Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4) - Cheméo. Cheméo. [Link]

- FT-IR spectrum of this compound - ResearchGate.

- 2.4: Preparation of 4-Acetoxy Benzoic acid - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

- A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy - Quick Company. Quick Company. [Link]

- Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. Chemos. [Link]

- This compound CAS No.:19360-67-9 - Ruixibiotech. Ruixi Biotechnology. [Link]

- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC.

- The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 4. Biogenesis of Benzoic Acids as Precursors - Technische Universität Braunschweig. TU Braunschweig. [Link]

Sources

- 1. This compound | C9H8O5 | CID 88024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound CAS No.:19360-67-9 - Ruixibiotech [ruixibiotech.com]

- 5. This compound | CAS 19360-67-9 [matrix-fine-chemicals.com]

- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound; [abichem.com]

- 9. This compound [jknbiochem.net]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]

- 16. tsapps.nist.gov [tsapps.nist.gov]

- 17. chemos.de [chemos.de]

An In-depth Technical Guide to 4-(Carboxymethoxy)benzoic Acid

Introduction

4-(Carboxymethoxy)benzoic acid is a dicarboxylic acid derivative of benzoic acid with significant utility in diverse scientific fields, ranging from medicinal chemistry to materials science. Its unique structure, featuring both a benzoic acid moiety and a carboxymethoxy group, imparts a versatile chemical character that allows for a wide array of applications. This guide provides an in-depth exploration of this compound, commencing with its fundamental nomenclature and proceeding to its physicochemical properties, synthesis, and key applications, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive and practical understanding of this compound.

Part 1: Nomenclature and Identification

A clear and unambiguous identification of a chemical compound is paramount for successful research and development. This section delineates the various synonyms, systematic names, and registry numbers associated with this compound, ensuring accurate communication and information retrieval.

1.1. Synonyms and Common Names

This compound is known by several alternative names, which are frequently encountered in scientific literature and commercial catalogs. Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the compound from various suppliers.

The most commonly used synonyms include:

-

p-Carboxyphenoxyacetic acid[1]

-

4-Carboxy-1-(carboxymethoxy)benzene[2]

-

p-Anisic acid, α-carboxy-[2]

-

4-Carboxylphenoxyacetic acid[2]

1.2. Systematic and Registry Identifiers

For unequivocal identification, systematic names and registry numbers are the global standards. These identifiers are tied to the specific molecular structure of the compound, eliminating any ambiguity that may arise from trivial names or synonyms.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][4] |

| CAS Registry Number | 19360-67-9 | [1][2][3][4][5] |

| EC Number | 242-994-0 | [1][2] |

| UNII | PHH3DSV8ZX | [2] |

| InChIKey | LABJFIBQJFPXHZ-UHFFFAOYSA-N | [1][4] |

1.3. Molecular and Structural Information

The molecular formula and weight are fundamental properties that are essential for stoichiometric calculations in chemical reactions and for the interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C9H8O5 | [1][2][4][5] |

| Molecular Weight | 196.16 g/mol | [1][2][5] |

| SMILES | C1=CC(=CC=C1C(=O)O)OCC(=O)O | [1] |

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is critical for its handling, characterization, and application in various experimental settings. This section provides key data points and insights into its chemical behavior.

2.1. Physical Properties

| Property | Value | Source |

| Melting Point | 280-282 °C | [2] |

| Density | 1.3655 (rough estimate) | [2] |

| XLogP3 | 1.3 | [2] |

These properties are indicative of a stable, solid compound under standard conditions, with a relatively high melting point suggesting strong intermolecular forces, likely due to hydrogen bonding facilitated by the two carboxylic acid groups.

2.2. Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Key spectroscopic data for this compound are available across various techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The proton NMR spectrum would characteristically show signals for the aromatic protons, the methylene protons of the carboxymethoxy group, and the acidic protons of the carboxylic acids.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the exact mass is a key identifier.

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of characteristic functional groups. For this molecule, strong absorption bands corresponding to the O-H stretching of the carboxylic acids and the C=O stretching of the carbonyl groups would be prominent.

-

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly the aromatic system.

Part 3: Synthesis and Reactivity

The synthesis of this compound and its reactivity are of central interest to chemists for its incorporation into more complex molecules and materials. This section outlines a common synthetic approach and discusses its key chemical reactions.

3.1. Synthetic Pathway

A prevalent method for the synthesis of this compound involves the Williamson ether synthesis. This reaction provides a reliable and efficient route to the target molecule.

Workflow: Williamson Ether Synthesis of this compound

Caption: A schematic of the Williamson ether synthesis for this compound.

Step-by-Step Protocol:

-

Deprotonation: 4-Hydroxybenzoic acid is dissolved in an aqueous solution of a strong base, typically sodium hydroxide. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Substitution: Chloroacetic acid (or its corresponding salt) is added to the reaction mixture. The phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the chloroacetic acid, displacing the chloride ion in an SN2 reaction.

-

Acidification: After the reaction is complete, the mixture is acidified (e.g., with hydrochloric acid) to protonate the two carboxylate groups, leading to the precipitation of this compound.

-

Purification: The crude product is then collected by filtration and can be further purified by recrystallization to obtain a high-purity solid.

3.2. Key Reactions

The two carboxylic acid groups of this compound are the primary sites of its chemical reactivity. These groups can undergo a variety of reactions, making it a valuable building block in organic synthesis.

-

Esterification: Both carboxylic acid groups can be esterified by reaction with alcohols in the presence of an acid catalyst. This allows for the modification of the compound's solubility and its use as a protecting group.

-

Amide Formation: The carboxylic acid groups can be converted to amides by reaction with amines, typically using a coupling agent (e.g., DCC, EDC). This reaction is fundamental in the synthesis of peptides and other amide-containing structures.

-

Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4).

-

Coordination Chemistry: The carboxylate groups can coordinate with metal ions to form metal-organic frameworks (MOFs) and coordination polymers. This has led to applications in gas storage, catalysis, and separation science.

Part 4: Applications in Research and Development

The versatile chemical nature of this compound has led to its application in a multitude of research and development areas.

4.1. Medicinal Chemistry and Drug Delivery

In the pharmaceutical sciences, this compound serves as a linker or spacer molecule in the design of prodrugs and drug delivery systems. Its two carboxylic acid groups provide convenient handles for conjugation to active pharmaceutical ingredients (APIs) and targeting moieties. The ether linkage is generally stable under physiological conditions, ensuring the integrity of the linker until it reaches its target.

4.2. Materials Science

As a difunctional organic ligand, this compound is a valuable building block for the synthesis of polymers and metal-organic frameworks (MOFs). The rigid benzoic acid core and the more flexible carboxymethoxy arm allow for the construction of materials with tailored porosities, thermal stabilities, and functional properties.

4.3. Analytical Chemistry

In analytical chemistry, this compound can be used as a standard in high-performance liquid chromatography (HPLC) methods. For instance, it can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[3]

Part 5: Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

-

General Hazards: It is classified as an irritant.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

- This compound | C9H8O5 | CID 88024 - PubChem.

- 4-(CARBOXYMETHOXY)

- This compound. Wuhan Jingkang en Biomedical Technology Co., Ltd. [Link]

- Benzoic acid, 4-methoxy-, carboxymethyl ester | C10H10O5 | CID 193458 - PubChem.

- 4-(((4-(Carboxymethoxy)phenyl)methylene)amino)benzoic acid - PubChem.

- This compound - SIELC Technologies. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Carboxymethoxy)benzoic Acid in Water and Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Carboxymethoxy)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. While specific experimental solubility data for this compound is not extensively available in published literature, this document synthesizes fundamental principles of solubility, data from structurally related compounds, and detailed experimental protocols to empower researchers in their work with this molecule.

Introduction to this compound

This compound, also known as 4-carboxyphenoxyacetic acid, is a dicarboxylic acid derivative of benzoic acid. Its structure, featuring both a benzoic acid moiety and an acetic acid group linked via an ether bond, imparts unique physicochemical properties that govern its solubility in various media. Understanding these properties is paramount for applications in drug discovery, formulation, and materials science.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₈O₅ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| CAS Number | 19360-67-9 | [2] |

| LogP (Predicted) | 1.06 | [3] |

| Melting Point | 280-282 °C |

The Theoretical Framework of Solubility

The solubility of this compound is primarily dictated by the interplay of its molecular structure with the properties of the solvent. The presence of two carboxylic acid groups and an ether linkage makes the molecule capable of acting as both a hydrogen bond donor and acceptor.

The Role of Ionization and pH

As a dicarboxylic acid, this compound possesses two acidic protons and therefore two distinct pKa values. The ionization state of the molecule is critically dependent on the pH of the aqueous medium.

-

At low pH (pH < pKa₁): The molecule is fully protonated and exists in its neutral form, which is expected to have limited aqueous solubility.

-

At intermediate pH (pKa₁ < pH < pKa₂): The first carboxylic acid group deprotonates, forming a monoanion, which increases its polarity and aqueous solubility.

-

At high pH (pH > pKa₂): Both carboxylic acid groups are deprotonated, resulting in a dianion with significantly enhanced aqueous solubility due to its ionic nature.

The following diagram illustrates the pH-dependent ionization states of this compound.

Caption: pH-dependent ionization and its effect on the aqueous solubility of this compound.

"Like Dissolves Like": The Influence of Solvent Polarity

The principle of "like dissolves like" is a cornerstone for predicting solubility in organic solvents. The polarity of this compound, with its polar carboxylic acid groups and a less polar benzene ring, suggests the following trends:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid groups, facilitating dissolution. Solubility in alcohols is generally expected to be higher than in water for many organic acids.[4][5][6][7]

-

Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the acidic protons of the solute. DMSO is known to be a powerful solvent for a wide range of organic compounds.[8][9][10][11]

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of the carboxylic acid groups, solubility in nonpolar solvents is expected to be low.

Qualitative and Estimated Solubility Profile

While quantitative data for this compound is scarce, a qualitative assessment based on the principles of organic chemistry can be made. For context, the solubility of the structurally related compound, 4-methoxybenzoic acid, is sparingly soluble in cold water (0.3 g/L at 20°C) but highly soluble in alcohols like methanol and ethanol.[12][13] Given the presence of an additional carboxylic acid group, this compound is likely to exhibit even lower solubility in nonpolar solvents and a more pronounced pH-dependent solubility in aqueous media.

Expected Solubility Trends:

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Water | - | pH-dependent; low at acidic pH, increasing significantly at basic pH | Ionization to form soluble carboxylate salts.[12] |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding interactions.[14] |

| Polar Aprotic | DMSO, Acetone | High | Strong dipole-dipole interactions and hydrogen bond acceptance.[14] |

| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity. |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The following protocols provide a robust framework for measuring the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

This is the gold standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. For viscous or finely dispersed solids, centrifugation may be necessary.

-

Sampling: Carefully withdraw a sample from the clear, saturated supernatant.

-

Quantification: Determine the concentration of this compound in the sample using a validated analytical method, such as HPLC-UV.[3]

The following diagram outlines the workflow for the shake-flask solubility determination.

Caption: Workflow for the Shake-Flask Method.

Potentiometric Titration for pKa Determination

The pKa values are essential for understanding the pH-solubility profile. Potentiometric titration is a reliable method for their determination.

Methodology:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of water, potentially with a co-solvent like methanol or ethanol if aqueous solubility is very low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points and two half-equivalence points will be observed.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

Recommended Handling Precautions:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

While specific, quantitative solubility data for this compound is not widely published, a strong understanding of its chemical structure and the principles of solubility allow for reasoned predictions of its behavior in various solvents. Its dicarboxylic acid nature points to a significant pH-dependent aqueous solubility, and its polarity suggests good solubility in polar organic solvents. The experimental protocols provided in this guide offer a clear path for researchers to generate the precise data needed for their specific applications, ensuring both scientific rigor and safety in the laboratory.

References

- This compound. SIELC Technologies. [Link]

- 4-Methoxybenzoic acid - Safety D

- FT-IR spectrum of this compound.

- Safety Data Sheet. (2025). Thermo Fisher Scientific.

- Safety D

- This compound. PubChem. [Link]

- Safety Data Sheet. (2015). National Institute of Standards and Technology.

- 4-(((4-(Carboxymethoxy)phenyl)methylene)amino)benzoic acid. PubChem. [Link]

- This compound (C9H8O5). PubChemLite. [Link]

- Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Cheméo. [Link]

- Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon? Reddit. [Link]

- This compound | CAS 19360-67-9.

- Benzoic acid. Wikipedia. [Link]

- Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI. [Link]

- 4-Acetylbenzoic acid. Solubility of Things. [Link]

- The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Brainly.in. [Link]

- Benzoic acid solubility in pure water and aqueous methanol fractions vs. temperature.

- Safety D

- Table 20.

- Benzoic Acid. The Japanese Pharmacopoeia.

- The solubility of benzoic acid in seven solvents.

- Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.

- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- Dimethyl sulfoxide. Wikipedia. [Link]

- 4-hydroxybenzoic Acid. mVOC 4.0. [Link]

- Dimethyl Sulfoxide (DMSO)

- pKa Data Compiled by R. Williams. (2022). ACS Organic Division.

- Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. The Royal Society of Chemistry. [Link]

- Dimethyl Sulfoxide (DMSO). gChem Global. [Link]

Sources

- 1. This compound | C9H8O5 | CID 88024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 19360-67-9 [matrix-fine-chemicals.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. gchemglobal.com [gchemglobal.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-Depth Technical Guide to the Spectral Data of 4-(Carboxymethoxy)benzoic Acid

Foreword: Unveiling the Molecular Architecture

In the landscape of pharmaceutical research and materials science, a profound understanding of a molecule's structural and electronic properties is paramount. For researchers, scientists, and drug development professionals, the ability to unequivocally identify and characterize a compound is the bedrock of innovation. This guide provides a comprehensive technical analysis of the spectral data for 4-(Carboxymethoxy)benzoic acid (also known as 4-Carboxyphenoxyacetic acid), a molecule of significant interest due to its bifunctional nature, incorporating both a benzoic acid and a carboxymethoxy group.

This document deviates from rigid templates, opting for a narrative that logically unfolds the process of spectral elucidation. We will delve into the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—not merely as data acquisition methods, but as tools for a deeper causal understanding of molecular structure. Every protocol is designed as a self-validating system, and every interpretation is grounded in established scientific principles, supported by authoritative citations.

The Subject Molecule: this compound

This compound (C₉H₈O₅) is a dicarboxylic acid featuring a benzoic acid moiety linked to an acetic acid via an ether linkage.[1] This structure imparts a unique combination of aromatic and aliphatic characteristics, influencing its chemical reactivity, potential for polymerization, and biological interactions. A thorough spectral analysis is essential to confirm this structure and understand its nuances.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. The Causality Behind IR Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum of absorption bands. For this compound, we anticipate characteristic absorptions for the O-H of the carboxylic acids, the C=O of the carbonyl groups, the C-O of the ether and carboxylic acids, and the vibrations of the aromatic ring.

2.2. Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the acquisition of an FT-IR spectrum for a solid sample like this compound using the KBr pellet method. This method is chosen for its ability to produce high-quality spectra for solid samples.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Source of dry, spectroscopic grade Potassium Bromide (KBr)

Procedure:

-

Sample Preparation: Dry the this compound sample and the KBr powder in an oven at 110°C for at least 2 hours to remove any residual moisture, which can interfere with the spectrum.

-

Grinding: In a dry agate mortar, grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry KBr. The grinding should be thorough to ensure a fine, homogeneous mixture.

-

Pellet Formation: Transfer the ground mixture to the pellet-forming die. Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

2.3. Data Presentation and Interpretation

The FT-IR spectrum of this compound exhibits several key absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3425 | Broad, Strong | O-H stretching of hydrogen-bonded carboxylic acids |

| ~2925 | Medium | C-H stretching of the methylene (-CH₂-) group |

| ~1685 | Strong | C=O stretching of the aromatic carboxylic acid |

| ~1605 | Medium | C=C stretching of the aromatic ring |

| ~1425 | Medium | O-H bending of the carboxylic acid |

| ~1240 | Strong | Asymmetric C-O-C stretching of the ether linkage |

| ~1065 | Medium | Symmetric C-O-C stretching of the ether linkage |

| ~920 | Broad, Medium | Out-of-plane O-H bend of the carboxylic acid dimer |

Interpretation:

-

The very broad absorption band centered around 3425 cm⁻¹ is characteristic of the O-H stretching vibration of hydrogen-bonded carboxylic acids, indicating the presence of the two -COOH groups.

-

The strong absorption at approximately 1685 cm⁻¹ is assigned to the C=O stretching of the conjugated carboxylic acid attached to the benzene ring.

-

The presence of the ether linkage is confirmed by the strong asymmetric C-O-C stretching vibration around 1240 cm⁻¹ and the symmetric stretch around 1065 cm⁻¹.

-

The medium intensity peak at ~2925 cm⁻¹ corresponds to the C-H stretching of the methylene group in the carboxymethoxy moiety.

-

Aromatic C=C stretching vibrations are observed around 1605 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. The Power of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can cause a transition between these states, and the frequency at which this occurs (the chemical shift) is highly dependent on the local electronic environment of the nucleus.

3.2. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, as the compound has limited solubility in less polar solvents)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (δ = 0.00 ppm).

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

The number of scans can range from 8 to 64, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

Key parameters to set include the pulse width (typically a 90° pulse), the relaxation delay (D1, usually 1-5 seconds), and the acquisition time.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (hundreds to thousands) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase correction and baseline correction are applied.

3.3. Data Presentation and Interpretation

¹H NMR Data (Predicted and based on similar structures):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 2H | -COOH protons |

| ~7.9 | Doublet (d) | 2H | Aromatic protons ortho to -COOH |

| ~7.0 | Doublet (d) | 2H | Aromatic protons ortho to -OCH₂- |

| ~4.8 | Singlet (s) | 2H | -OCH₂- protons |

Interpretation of ¹H NMR:

-

The broad singlet at a very downfield chemical shift (~13.0 ppm) is characteristic of the acidic protons of the two carboxylic acid groups.

-

The aromatic region shows two doublets, consistent with a 1,4-disubstituted benzene ring. The doublet around 7.9 ppm corresponds to the protons ortho to the electron-withdrawing carboxylic acid group, while the doublet at approximately 7.0 ppm is assigned to the protons ortho to the electron-donating ether oxygen.

-

The singlet at ~4.8 ppm, integrating to 2H, is attributed to the methylene protons of the carboxymethoxy group.

¹³C NMR Data (Predicted and based on similar structures):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O of the aliphatic carboxylic acid |

| ~167 | C=O of the aromatic carboxylic acid |

| ~161 | Aromatic C attached to the ether oxygen |

| ~131 | Aromatic CH ortho to the -COOH group |

| ~129 | Aromatic C attached to the -COOH group |

| ~115 | Aromatic CH ortho to the ether oxygen |

| ~65 | -OCH₂- carbon |

Interpretation of ¹³C NMR:

-

The two signals in the downfield region (~170 and ~167 ppm) correspond to the two carbonyl carbons of the carboxylic acid groups.

-

The signal at ~161 ppm is assigned to the aromatic carbon directly attached to the electron-donating ether oxygen, which is deshielded.

-

The remaining aromatic carbon signals appear in the expected region (115-131 ppm).

-

The signal at approximately 65 ppm is characteristic of the methylene carbon of the ether linkage.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

4.1. The Logic of Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, which can eject an electron from the molecule to form a molecular ion (M⁺•). The molecular ion can then undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure.

4.2. Experimental Protocol: Electron Ionization Mass Spectrometry

Instrumentation:

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or Gas Chromatography (GC) inlet

Procedure:

-

Sample Introduction: A small amount of the solid this compound is placed in a capillary tube and introduced into the ion source via a direct insertion probe. The probe is heated to volatilize the sample.

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV). This causes the formation of the molecular ion and subsequent fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

4.3. Data Presentation and Interpretation

Predicted Mass Spectral Data:

| m/z | Possible Fragment |

| 196 | [M]⁺• (Molecular Ion) |

| 179 | [M - OH]⁺ |

| 151 | [M - COOH]⁺ |

| 138 | [M - OCH₂COOH]⁺ |

| 121 | [C₆H₄(COOH)]⁺ |

| 93 | [C₆H₅O]⁺ |

Key Fragmentation Pathways of this compound

Caption: Proposed fragmentation of this compound.

Interpretation of Mass Spectrum:

-

The molecular ion peak ([M]⁺•) is expected at an m/z of 196, corresponding to the molecular weight of this compound.

-

A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), leading to a peak at m/z 179.

-

Loss of the entire carboxylic acid group (•COOH) would result in a fragment at m/z 151.

-

Cleavage of the ether bond can lead to the loss of the carboxymethoxy radical (•OCH₂COOH), giving a fragment at m/z 138, or the formation of the benzoyl cation at m/z 121.

-

Further fragmentation of the aromatic ring can lead to smaller fragments, such as the phenoxy cation at m/z 93.

Spectral Interpretation and Structural Elucidation: A Unified View

The convergence of data from IR, NMR, and mass spectrometry provides unequivocal confirmation of the structure of this compound.

-

IR spectroscopy confirms the presence of the key functional groups: two carboxylic acids (broad O-H and C=O stretches), an ether linkage (C-O stretches), a methylene group (C-H stretch), and an aromatic ring (C=C stretches).

-

¹H NMR spectroscopy reveals the connectivity of the hydrogen atoms. The 1,4-disubstitution pattern on the benzene ring is evident from the two distinct doublets in the aromatic region. The presence of the methylene bridge is confirmed by the singlet at ~4.8 ppm. The acidic protons of the carboxylic acids are also clearly identified.

-

¹³C NMR spectroscopy provides a map of the carbon skeleton, showing the nine distinct carbon environments. The chemical shifts of the carbonyl carbons, the aromatic carbons, and the methylene carbon are all consistent with the proposed structure.

-

Mass spectrometry establishes the molecular weight of the compound as 196 g/mol through the molecular ion peak. The observed fragmentation pattern, including the loss of hydroxyl and carboxyl groups, further supports the assigned structure.

In concert, these spectroscopic techniques provide a detailed and self-validating picture of the molecular architecture of this compound, empowering researchers to proceed with confidence in their downstream applications.

References

- PubChem. This compound.

- Sultan, M. T., Tomma, J., & Abid, N. S. (n.d.). FT-IR spectrum of this compound.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-(Carboxymethoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(Carboxymethoxy)benzoic acid (CMBA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral peaks to offer a deep, mechanistic interpretation of the vibrational data. We will explore the theoretical underpinnings of the molecule's spectral features, present a robust experimental protocol for data acquisition, and deliver a detailed assignment of characteristic absorption bands. The causality behind spectral shifts, such as those induced by hydrogen bonding and electronic conjugation, is explained to provide a holistic understanding of the molecule's spectroscopic signature.

Introduction: The Molecule and the Method

This compound, with the molecular formula C₉H₈O₅, is a bifunctional organic compound featuring two carboxylic acid groups and an ether linkage attached to a central benzene ring.[1][2][3] Its structure makes it a valuable component in various fields, including as a linker in the synthesis of metal-organic frameworks (MOFs) and as a building block in medicinal chemistry. The precise structural characterization of such molecules is paramount to ensuring their purity, stability, and function in downstream applications.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It operates on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate.[4][5] The resulting absorption spectrum serves as a unique molecular "fingerprint," providing definitive information about the functional groups present.[6][7] This guide will dissect the FT-IR spectrum of CMBA, correlating each significant absorption band to the molecule's distinct structural features.

Molecular Structure of this compound

The key to interpreting the FT-IR spectrum lies in first understanding the molecule's architecture. CMBA possesses several key functional groups that give rise to characteristic vibrational bands:

-

An aromatic carboxylic acid group directly attached to the benzene ring.

-

An aliphatic carboxylic acid group as part of the carboxymethoxy substituent.

-

An aryl ether linkage (-O-CH₂-).

-

A para-substituted benzene ring .

Caption: Molecular structure of this compound.

Experimental Protocol: A Self-Validating Approach

Acquiring a high-quality, reproducible FT-IR spectrum is foundational to accurate analysis. The following protocol for the KBr pellet transmission method is standard for solid samples and ensures data integrity.

Rationale for Method Selection

The Potassium Bromide (KBr) pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid-state compounds. KBr is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹) and acts as an inert matrix, minimizing intermolecular interactions beyond the sample's intrinsic hydrogen bonding.[8]

Step-by-Step Methodology

-

Sample and Matrix Preparation:

-

Gently heat spectroscopic grade KBr powder in an oven at ~100 °C for at least 2 hours to remove any adsorbed water, which would otherwise introduce a broad O-H absorption band and interfere with the spectrum.[9]

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio of ~1:100 is critical; too much sample leads to total absorption (flat-topped peaks), while too little results in a poor signal-to-noise ratio.

-

-

Homogenization:

-

Combine the sample and KBr in an agate mortar.

-

Grind the mixture gently but thoroughly with an agate pestle for 3-5 minutes until a fine, homogenous powder is obtained. Proper grinding is essential to reduce scattering of infrared light by large particles, which can cause distorted peak shapes and sloping baselines.[9]

-

-

Pellet Formation:

-

Transfer a portion of the powder into a pellet die.

-